![molecular formula C16H15F2N3O2 B2685929 N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415492-10-1](/img/structure/B2685929.png)
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its high potency and selectivity for DHODH, making it a promising candidate for further development as an anticancer agent. However, its low solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in preclinical and clinical trials. Finally, the potential use of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other anticancer agents should be explored to determine its efficacy in treating various types of cancer.
Métodos De Síntesis
The synthesis of N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 2,5-difluoroaniline with 4-hydroxymethyl-oxane-4-carboxylic acid followed by cyclization with cyanuric chloride. The resulting compound is then treated with ammonia to obtain N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,5-Difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-11-1-2-12(18)14(7-11)21-16(22)15-8-13(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMELSBPDKMIYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.